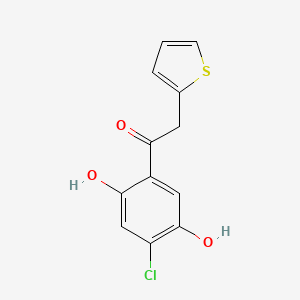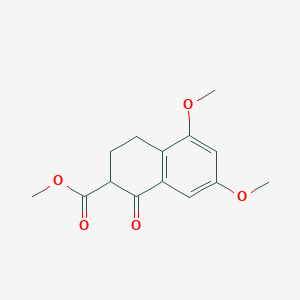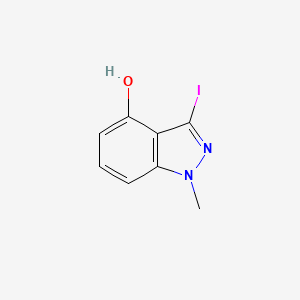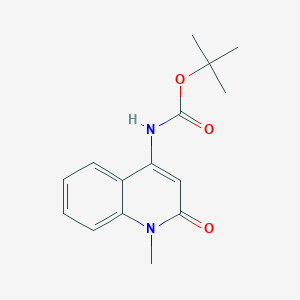
1-(4-Chloro-2,5-dihydroxyphenyl)-2-(thiophen-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-クロロ-2,5-ジヒドロキシフェニル)-2-(チオフェン-2-イル)エタノンは、クロロ置換フェニル環、チオフェン環、ケトン官能基を特徴とする有機化合物です。このような構造を持つ化合物は、その潜在的な生物活性と化学反応性のために、化学や薬学のさまざまな分野で関心を集めています。
準備方法
合成経路と反応条件
1-(4-クロロ-2,5-ジヒドロキシフェニル)-2-(チオフェン-2-イル)エタノンの合成は、通常、以下の手順で行われます。
出発物質: 合成は、4-クロロ-2,5-ジヒドロキシベンズアルデヒドとチオフェン-2-カルボン酸から始まります。
縮合反応: これらの出発物質は、水酸化ナトリウムなどの塩基の存在下で縮合反応を起こし、目的の生成物を形成します。
精製: 粗生成物は、再結晶またはカラムクロマトグラフィーなどの技術を使用して精製されます。
工業生産方法
工業的な設定では、この化合物の製造には、実験室規模の合成方法の拡大が含まれます。これには、収率と純度を最大化するための反応条件の最適化、および効率的な精製プロセスの実装が含まれます。
化学反応の分析
反応の種類
1-(4-クロロ-2,5-ジヒドロキシフェニル)-2-(チオフェン-2-イル)エタノンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するキノンまたは他の酸化誘導体を形成するように酸化される可能性があります。
還元: 還元反応は、ケトン基をアルコールに変換することができます。
置換: クロロ基は、適切な触媒の存在下で他の求核試薬で置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) などがあります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核試薬は、多くの場合、塩基性条件下で置換反応に使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はキノンを生成する可能性があり、還元はアルコールを生成する可能性があります。
4. 科学研究への応用
化学: より複雑な分子の合成のための構成ブロックとして使用できます。
生物学: この化合物は、抗菌活性や抗癌活性などの生物活性を示す可能性があります。
医学: 研究では、医薬品中間体または有効成分としての可能性を探求することができます。
産業: 新しい材料や化学プロセスの開発に使用できます。
科学的研究の応用
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials or chemical processes.
作用機序
1-(4-クロロ-2,5-ジヒドロキシフェニル)-2-(チオフェン-2-イル)エタノンの作用機序は、その特定の生物活性または化学活性に依存します。一般的に、このような化合物は、酵素や受容体などの分子標的に作用し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。
6. 類似の化合物との比較
類似の化合物
1-(4-クロロ-2,5-ジヒドロキシフェニル)-2-(フラン-2-イル)エタノン: チオフェン環ではなくフラン環を持つ類似の構造です。
1-(4-クロロ-2,5-ジヒドロキシフェニル)-2-(ピリジン-2-イル)エタノン: チオフェン環ではなくピリジン環を持つ類似の構造です。
独自性
1-(4-クロロ-2,5-ジヒドロキシフェニル)-2-(チオフェン-2-イル)エタノンは、クロロ置換フェニル環とチオフェン環の両方が存在するためユニークであり、その類似体と比較して異なる化学的および生物学的特性を付与する可能性があります。
類似化合物との比較
Similar Compounds
1-(4-Chloro-2,5-dihydroxyphenyl)-2-(furan-2-yl)ethanone: Similar structure but with a furan ring instead of a thiophene ring.
1-(4-Chloro-2,5-dihydroxyphenyl)-2-(pyridin-2-yl)ethanone: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
1-(4-Chloro-2,5-dihydroxyphenyl)-2-(thiophen-2-yl)ethanone is unique due to the presence of both a chloro-substituted phenyl ring and a thiophene ring, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C12H9ClO3S |
|---|---|
分子量 |
268.72 g/mol |
IUPAC名 |
1-(4-chloro-2,5-dihydroxyphenyl)-2-thiophen-2-ylethanone |
InChI |
InChI=1S/C12H9ClO3S/c13-9-6-11(15)8(5-12(9)16)10(14)4-7-2-1-3-17-7/h1-3,5-6,15-16H,4H2 |
InChIキー |
BSVGBLCHFBYNQE-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)CC(=O)C2=CC(=C(C=C2O)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(Tert-butoxy)carbonyl]amino}-2-(oxepan-4-yl)acetic acid](/img/structure/B11850475.png)
![benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11850477.png)
![tert-Butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11850480.png)

![7,8-Dimethoxy-1,3,4-trimethylfuro[3,4-C]quinoline](/img/structure/B11850494.png)
![2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one](/img/structure/B11850499.png)



![3-(1H-Indol-4-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B11850529.png)



